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molecular formula C10H7IO3 B8294201 (5-iodo-1-benzofuran-3-yl) acetate

(5-iodo-1-benzofuran-3-yl) acetate

Cat. No. B8294201
M. Wt: 302.06 g/mol
InChI Key: APHMTZHXMGULRE-UHFFFAOYSA-N
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Patent
US07405299B2

Procedure details

Place 2-carboxymethoxy-5-iodo-benzoic acid (Preparation 21a; 7 g, 21 mmol) acetic anhydride (35 ml), sodium acetate (4 g), and acetic acid (5 mL) into a 50 mL round bottom flask. Heat the resulting mixture at 140° C. under stirring for 5 h and cool to room temperature. Add water (12 mL) into the mixture gradually maintaining the temperature below 60° C. and continue to stir for 18 h. Dilute with water (200 mL) and collect the resulting precipitate via vacuum filtration. Wash the solid with water and dry to give the final product (6 g, 95%). MS (electrospray, m/z) 303 (M+1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
C([CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:12]([I:15])=[CH:11][C:7]=1[C:8]([OH:10])=O)(O)=O.[C:16](OC(=O)C)(=[O:18])[CH3:17].C([O-])(=O)C.[Na+].C(O)(=O)C>O>[I:15][C:12]1[CH:13]=[CH:14][C:6]2[O:5][CH:4]=[C:8]([O:10][C:16](=[O:18])[CH3:17])[C:7]=2[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(=O)(O)COC1=C(C(=O)O)C=C(C=C1)I
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
under stirring for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
STIRRING
Type
STIRRING
Details
to stir for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
collect the resulting precipitate
FILTRATION
Type
FILTRATION
Details
via vacuum filtration
WASH
Type
WASH
Details
Wash the solid with water
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC=1C=CC2=C(C(=CO2)OC(C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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